N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that features a complex structure incorporating a chlorobenzyl group, an indolinyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Indolinyl Intermediate: The indolinyl group can be synthesized through the cyclization of an appropriate precursor.
Attachment of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Oxalamide Core: The oxalamide core is formed by reacting oxalyl chloride with the appropriate amine precursors under controlled conditions.
Final Assembly: The final compound is assembled by coupling the chlorobenzyl group with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide: Lacks the thiophenyl group, which may affect its chemical properties and biological activity.
N1-(4-methylbenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Substitution of the chlorine atom with a methyl group, potentially altering its reactivity and interactions.
Uniqueness
N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of both the indolinyl and thiophenyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c24-18-9-7-16(8-10-18)14-25-22(28)23(29)26-15-20(21-6-3-13-30-21)27-12-11-17-4-1-2-5-19(17)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFBMEPBSYNAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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